molecular formula C12H15N3O B017094 5-Amino-N-acetyltryptamine CAS No. 393835-65-9

5-Amino-N-acetyltryptamine

Cat. No.: B017094
CAS No.: 393835-65-9
M. Wt: 217.27 g/mol
InChI Key: SHBKRHCDWOOOIB-UHFFFAOYSA-N
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Description

5-Amino-N-acetyltryptamine is an organic compound with the molecular formula C12H15N3O. It is a derivative of tryptamine, a naturally occurring compound found in plants, fungi, and animals. This compound is structurally related to melatonin and serotonin, both of which play crucial roles in regulating various physiological processes in the body.

Mechanism of Action

Target of Action

5-Amino-N-acetyltryptamine, also known as Melatonin (5-methoxy-N-acetyltryptamine), primarily targets the melatonin receptors MT1 and MT2 . These receptors are G protein-coupled receptors abundantly found in various brain regions . The receptor-mediated actions of melatonin play crucial roles in the functions of the central nervous system .

Mode of Action

This compound interacts with its targets, the melatonin receptors MT1 and MT2, to exert its effects . It acts as a powerful MT1/MT2 partial agonist in the sub-micromolar range . This interaction with the receptors leads to various physiological responses.

Biochemical Pathways

The synthesis of this compound involves several steps . It starts from the amino acid tryptophan, which is first hydroxylated to 5-hydroxytryptophan by tryptophan-5-hydroxylase. This is then decarboxylated to serotonin (5-hydroxytryptamine) by the aromatic amino acid decarboxylase (AADC). The serotonin undergoes acetylation by the arylalkylamine N-acetyltransferase (NAT) which gives N-acetylserotonin, followed by methylation with hydroxy-indole O-methyltransferase to give N-acetyl-5-methoxytryptamine or melatonin .

Pharmacokinetics

The secretion of this compound is influenced by the alternation of day and night and by environmental factors . It is secreted mainly by the pineal gland during the dark cycle in accordance with the 24-h sleep cycle . Once secreted, it enters into the blood circulatory system through which it travels to and acts on different regions of the body to achieve desirable physiological responses .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It plays important physiological roles in sleep, anxiety, pain, and circadian rhythm . It might also be involved in the pathogenesis of a number of neurodegenerative diseases including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. Its secretion is influenced by the alternation of day and night and by environmental factors . Light inhibits the production whereas darkness stimulates it . This highlights the importance of the environmental context in the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-acetyltryptamine typically involves the acetylation of 5-amino-tryptamine. The process begins with the protection of the amino group on the tryptamine molecule, followed by selective acetylation at the desired position. The reaction conditions often include the use of acetic anhydride or acetyl chloride as the acetylating agents, in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-N-acetyltryptamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

5-Amino-N-acetyltryptamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes, including neurotransmission and hormone regulation.

    Medicine: Research explores its potential therapeutic applications, particularly in the treatment of neurological disorders and sleep-related conditions.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

    Melatonin (N-acetyl-5-methoxytryptamine): A hormone involved in regulating sleep-wake cycles.

    Serotonin (5-hydroxytryptamine): A neurotransmitter that plays a key role in mood regulation and other physiological functions.

    N-Acetylserotonin (5-hydroxy-N-acetyltryptamine): An intermediate in the biosynthesis of melatonin.

Uniqueness: 5-Amino-N-acetyltryptamine is unique due to the presence of an amino group at the 5-position, which distinguishes it from other tryptamine derivatives. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBKRHCDWOOOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627804
Record name N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393835-65-9
Record name N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product from Example 2 (0.05 mmol) is taken into ethanol (3 mL) and hydrogenated 6 h at 3 atmospheres of H2 pressure over a catalytic amount of 10% Pd/C. The catalyst is removed by filtration through Celite and the solvent removed in vacuo, affording the title compound. This product is somewhat air sensitive and is used immediately for subsequent reactions.
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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